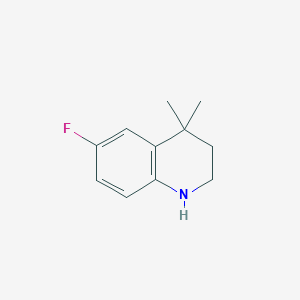

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFFYMQADHIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626417 | |

| Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345264-92-8 | |

| Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. The information is presented to facilitate its use in research, development, and quality control settings.

Core Physical Properties

The fundamental physical characteristics of 6-Fluoro-1,2,3,4-tetrahydroquinoline are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and manufacturing processes.

| Property | Value |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| Melting Point | 32-34 °C[1] |

| Boiling Point | 248.0 ± 29.0 °C (Predicted)[1] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted)[1] |

| Appearance | Off-white to light brown solid (<32°C) or liquid (>34°C)[1] |

| pKa | 5.15 ± 0.20 (Predicted)[1] |

Experimental Protocols for Physical Property Determination

Detailed methodologies for the experimental determination of the key physical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline are outlined below. These protocols are based on standard organic chemistry laboratory techniques.

2.1. Melting Point Determination

The melting point is determined using the capillary method. A small, finely powdered sample of 6-Fluoro-1,2,3,4-tetrahydroquinoline is packed into a capillary tube, which is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

2.2. Boiling Point Determination

The boiling point is determined using a micro boiling point apparatus. A small amount of the liquid sample is placed in a test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

2.3. Density Determination

The density of liquid 6-Fluoro-1,2,3,4-tetrahydroquinoline is determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, and the density is calculated by dividing the mass of the sample by its volume. For the solid form, gas pycnometry can be employed to determine the volume of a known mass of the substance.

2.4. Solubility Assessment

A qualitative solubility assessment is performed by adding approximately 10 mg of 6-Fluoro-1,2,3,4-tetrahydroquinoline to 1 mL of various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide) in separate test tubes. The mixtures are agitated and observed for dissolution at ambient temperature. Solubility is categorized as soluble, partially soluble, or insoluble.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physical properties of a chemical compound like 6-Fluoro-1,2,3,4-tetrahydroquinoline.

References

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 6-Fluoro-1,2,3,4-tetrahydroquinoline. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the synthesis, characterization, and potential biological relevance of this fluorinated heterocyclic compound.

Chemical Structure and Properties

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. The presence of a fluorine atom at the 6th position of the aromatic ring can significantly influence its physicochemical properties and biological activity.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 6-fluoro-1,2,3,4-tetrahydroquinoline | [1] |

| CAS Number | 59611-52-8 | [2][3] |

| Molecular Formula | C₉H₁₀FN | [2][3] |

| Molecular Weight | 151.18 g/mol | [2][3] |

| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles | [4] |

| Melting Point | 26.0-36.0 °C | [4] |

| SMILES | FC1=CC2=C(NCCC2)C=C1 | [1] |

| InChI Key | NECDDBBJVCNJNS-UHFFFAOYSA-N | [1][3] |

Synthesis

A representative synthetic protocol for 6-Fluoro-1,2,3,4-tetrahydroquinoline is outlined below.

Experimental Protocol: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline

-

Starting Material: 6-fluoro-3,4-dihydroquinolin-2(1H)-one

-

Reagent: Lithium aluminum hydride (LiAlH₄)

-

Solvent: Tetrahydrofuran (THF)

Procedure:

-

A solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (6.0 g, 36.36 mmol) in THF is slowly added to a stirred suspension of LiAlH₄ (2.76 g, 72.73 mmol) in THF (80 mL).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion, the reaction is quenched with a saturated sodium chloride solution and ethyl acetate, followed by filtration through diatomaceous earth.

-

The filtrate is diluted with ethyl acetate and washed sequentially with water and saturated sodium chloride solution.

-

The organic phase is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 6-fluoro-1,2,3,4-tetrahydroquinoline as a brown liquid (4.5 g, 81% yield).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 6.65-6.78 (m, 2H), 6.37-6.40 (m, 1H), 3.26 (t, J=5.3 Hz, 2H), 2.73 (t, J=6.6 Hz, 2H), 1.88-1.94 (m, 2H).

Infrared (IR) Spectroscopy

A product specification sheet indicates that the identity of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy.[4] The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-F stretching.

Mass Spectrometry (MS)

Detailed mass spectrometry data with fragmentation patterns for 6-Fluoro-1,2,3,4-tetrahydroquinoline is not available in the public domain. However, based on the structure, the molecular ion peak [M]⁺ would be expected at m/z 151. Fragmentation would likely involve the loss of hydrogen and subsequent cleavage of the aliphatic ring.

Chromatographic Analysis

Gas Chromatography (GC): A purity assay of ≥96.0% by GC is specified for commercially available 6-Fluoro-1,2,3,4-tetrahydroquinoline, indicating that this is a suitable method for purity determination.[4]

High-Performance Liquid Chromatography (HPLC): While a specific HPLC method for 6-Fluoro-1,2,3,4-tetrahydroquinoline was not found, reverse-phase HPLC is a common technique for the analysis of related heterocyclic compounds and could be readily developed.

Experimental Workflow for Analytical Characterization

Caption: General workflow for the synthesis and analytical characterization.

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Disclaimer: To date, there is no specific literature detailing the biological activity or the precise signaling pathways modulated by 6-Fluoro-1,2,3,4-tetrahydroquinoline. However, the tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of tetrahydroquinoline have demonstrated a wide range of pharmacological activities, including anticancer and antibacterial properties. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Anticancer Potential: Several studies have reported that tetrahydroquinoline derivatives exhibit anticancer activity by targeting various signaling pathways. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metastasis. Some tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.[1]

Antibacterial Potential: The tetrahydroquinoline core is also found in some antibacterial agents. The addition of fluorine is a hallmark of the fluoroquinolone class of antibiotics. While 6-Fluoro-1,2,3,4-tetrahydroquinoline is not a fluoroquinolone itself, its structural similarity suggests potential for antimicrobial activity. Research on SF₅- and SCF₃-substituted tetrahydroquinolines has shown potent bactericidal activity against multidrug-resistant Gram-positive bacteria, highlighting the potential of this scaffold in developing new anti-infective agents.[5]

Illustrative Signaling Pathway: PI3K/AKT/mTOR

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a plausible target for tetrahydroquinoline derivatives based on existing research on analogous compounds.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.

Conclusion

6-Fluoro-1,2,3,4-tetrahydroquinoline is a readily synthesizable fluorinated heterocyclic compound with potential for further investigation in drug discovery. While detailed biological data for this specific molecule is currently lacking, the broader class of tetrahydroquinolines exhibits significant pharmacological activities. This technical guide provides a foundational understanding of its chemical properties and analytical characterization, serving as a starting point for researchers interested in exploring its potential as a scaffold for the development of novel therapeutic agents. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | CymitQuimica [cymitquimica.com]

- 4. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroquinoline, a significant heterocyclic compound with applications in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets. Accurate and detailed spectroscopic data are therefore essential for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroquinoline are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 6-Fluoro-1,2,3,4-tetrahydroquinoline [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.65-6.78 | m | - | 2H | Aromatic CH |

| 6.37-6.40 | m | - | 1H | Aromatic CH |

| 3.26 | t | 5.3 | 2H | CH₂ (C4) |

| 2.73 | t | 6.6 | 2H | CH₂ (C2) |

| 1.88-1.94 | m | - | 2H | CH₂ (C3) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Fluoro-1,2,3,4-tetrahydroquinoline

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C2 |

| Data not available in search results | C3 |

| Data not available in search results | C4 |

| Data not available in search results | C4a |

| Data not available in search results | C5 |

| Data not available in search results | C6 |

| Data not available in search results | C7 |

| Data not available in search results | C8 |

| Data not available in search results | C8a |

Note: Experimental ¹³C NMR data was not found in the provided search results. The table is a placeholder for predicted or future experimental values.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 6-Fluoro-1,2,3,4-tetrahydroquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | - | N-H stretch |

| Data not available in search results | - | Aromatic C-H stretch |

| Data not available in search results | - | Aliphatic C-H stretch |

| Data not available in search results | - | C=C aromatic ring stretch |

| Data not available in search results | - | C-N stretch |

| Data not available in search results | - | C-F stretch |

Note: Specific experimental IR absorption bands were not found in the provided search results. The table lists expected characteristic absorptions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 6-Fluoro-1,2,3,4-tetrahydroquinoline

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | - | [M]⁺ |

| Data not available in search results | - | Fragment ions |

Note: Experimental mass spectral data, including the molecular ion peak and major fragmentation patterns, were not found in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

A sample of 6-Fluoro-1,2,3,4-tetrahydroquinoline (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer, for instance, at a frequency of 400 MHz for ¹H NMR. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between KBr plates (for liquids or low-melting solids) or as a KBr pellet (for solids). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS) for sample introduction. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent. In the mass spectrometer, the molecules are ionized by a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like 6-Fluoro-1,2,3,4-tetrahydroquinoline is depicted in the following diagram.

Conclusion

This technical guide provides the available spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroquinoline, focusing on ¹H NMR. While complete experimental data for ¹³C NMR, IR, and MS were not available in the public domain at the time of this report, the provided protocols and general principles will aid researchers in obtaining and interpreting this data. The structural information derived from these spectroscopic techniques is fundamental for the continued exploration of this compound in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline (CAS: 59611-52-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and its role in the development of pharmacologically active agents.

Core Compound Properties

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of the tetrahydroquinoline scaffold. The introduction of a fluorine atom at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for drug discovery programs.

Physicochemical Data

The key physicochemical properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline are summarized in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Reference(s) |

| CAS Number | 59611-52-8 | [1] |

| Molecular Formula | C₉H₁₀FN | [1][2] |

| Molecular Weight | 151.18 g/mol | [1][2] |

| IUPAC Name | 6-fluoro-1,2,3,4-tetrahydroquinoline | [2] |

| Appearance | White to pale cream or pale yellow solid/crystalline powder | [2] |

| Melting Point | 26.0 - 36.0 °C | [2] |

| Purity | ≥96.0% (GC) | [2] |

| InChI Key | NECDDBBJVCNJNS-UHFFFAOYSA-N | [2] |

| SMILES | FC1=CC2=C(NCCC2)C=C1 | [2] |

Synthesis and Experimental Protocols

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be achieved through various strategies common for the preparation of tetrahydroquinoline cores. A notable and regioselective method involves the cyclization of catecholamines followed by a deoxyfluorination step.[3] Other general approaches include the catalytic hydrogenation of the corresponding 6-fluoroquinoline.

General Synthetic Workflow: Deoxyfluorination Route

A plausible synthetic pathway involves the strategic modification of a catecholamine precursor. This multi-step process allows for the regioselective introduction of the fluorine atom.

Caption: General workflow for the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Regioselective Deoxyfluorination (General Description)

-

N-Protection of a Catecholamine: A suitable catecholamine derivative (e.g., a dopamine analogue) is first protected at the nitrogen atom. The choice of the protecting group (e.g., Boc, Cbz) can influence the regioselectivity of the subsequent fluorination step.

-

Oxidative Cyclization: The N-protected catecholamine undergoes an oxidative cyclization reaction to form a 6,7-dihydroxy-1,2,3,4-tetrahydroquinoline intermediate.

-

Regioselective Deoxyfluorination: The dihydroxy intermediate is then treated with a deoxyfluorination agent (e.g., DAST or Deoxo-Fluor). This reaction replaces one of the hydroxyl groups with a fluorine atom. Reaction conditions are optimized to favor the formation of the 6-fluoro isomer.

-

Deprotection: The protecting group on the nitrogen is removed under appropriate conditions to yield the final product, 6-Fluoro-1,2,3,4-tetrahydroquinoline.

-

Purification: The crude product is purified using standard laboratory techniques, such as column chromatography, to obtain the compound with high purity.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and quality control of 6-Fluoro-1,2,3,4-tetrahydroquinoline. While spectral data is available from commercial suppliers, detailed assignments are not widely published in peer-reviewed literature.[4]

¹H and ¹³C NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for 6-Fluoro-1,2,3,4-tetrahydroquinoline, are not publicly available in the surveyed literature. For research purposes, it is recommended to acquire this data on the specific batch of the compound being used. Based on the structure, the expected proton and carbon environments are:

-

¹H NMR: Signals corresponding to the aromatic protons (with coupling to fluorine), the N-H proton, and the three methylene (-CH₂-) groups of the saturated ring.

-

¹³C NMR: Signals for the aromatic carbons (with C-F couplings) and the three aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight of the compound.

-

Expected Molecular Ion [M]⁺: m/z 151.0797 (for C₉H₁₀FN)

Applications in Drug Discovery and Development

6-Fluoro-1,2,3,4-tetrahydroquinoline's primary role is as a versatile building block, or intermediate, in the synthesis of more complex pharmaceutical agents.[5] The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds.

Role as a Pharmaceutical Intermediate

This compound serves as a key precursor for introducing a 6-fluoro-tetrahydroquinoline moiety into a target molecule. This is particularly relevant in the development of:

-

Fluoroquinolone Antibiotics: The tetrahydroquinoline core is related to the quinolone class of antibiotics. This intermediate can be used in the synthesis of novel analogues. It is a known intermediate in the synthesis of the veterinary antibiotic flumequine.[5]

-

Anticancer Agents: The tetrahydroquinoline nucleus is present in various compounds investigated for their cytotoxic effects against cancer cell lines.[6]

-

CNS Agents: Derivatives of tetrahydroisoquinoline, a closely related scaffold, have been explored for their activity on central nervous system targets.[7][8]

The logical workflow for utilizing this intermediate in a drug discovery program is outlined below.

Caption: Role of the intermediate in a typical drug discovery workflow.

Known Biological Activities of the Scaffold

While specific quantitative biological data (e.g., IC₅₀, Kᵢ) for 6-Fluoro-1,2,3,4-tetrahydroquinoline is not available in the public domain, the broader tetrahydroquinoline class has been associated with a wide range of biological activities, including anticancer and antimicrobial properties.[6][9] The fluorine substituent is expected to modulate these activities, potentially enhancing potency, altering selectivity, or improving pharmacokinetic properties. Further research is required to elucidate the specific pharmacological profile of this compound.

References

- 1. 6-Fluoro-1,2,3,4-tetrahydroquinoline | C9H10FN | CID 14783911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scholar.ui.ac.id [scholar.ui.ac.id]

- 4. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules and serves as a crucial building block for the synthesis of therapeutic agents, including fluoroquinolone antibiotics. The introduction of a fluorine atom at the 6-position of the tetrahydroquinoline core can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide outlines a robust synthetic route to this valuable compound and details the analytical methods for its comprehensive characterization.

Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline

A reliable and scalable two-step synthetic pathway to 6-Fluoro-1,2,3,4-tetrahydroquinoline is presented, commencing with the Skraup synthesis of 6-fluoroquinoline from 4-fluoroaniline, followed by the catalytic hydrogenation of the resulting quinoline derivative.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline is depicted below.

Step 1: Synthesis of 6-Fluoroquinoline via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines. In this step, 4-fluoroaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent to yield 6-fluoroquinoline.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Addition of Reactants: Slowly add 4-fluoroaniline to the acidic glycerol mixture with continuous stirring. Subsequently, add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Heating: Gradually heat the reaction mixture. The reaction is exothermic and may become vigorous; careful temperature control is crucial. Maintain the temperature at a gentle reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, pour the reaction mixture onto ice and neutralize with a concentrated base solution (e.g., sodium hydroxide). The crude 6-fluoroquinoline is then isolated by steam distillation or solvent extraction. Further purification can be achieved by vacuum distillation or column chromatography.

Step 2: Catalytic Hydrogenation of 6-Fluoroquinoline

The synthesized 6-fluoroquinoline is reduced to 6-Fluoro-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation.

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve the purified 6-fluoroquinoline in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature until the theoretical amount of hydrogen is consumed.

-

Work-up and Purification: After the reaction, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure to yield the crude product. The final product, 6-Fluoro-1,2,3,4-tetrahydroquinoline, can be purified by vacuum distillation or recrystallization.

Characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline

The structure and purity of the synthesized 6-Fluoro-1,2,3,4-tetrahydroquinoline are confirmed using various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 29-32 °C |

Spectroscopic Data

Table 1: Spectroscopic Data for 6-Fluoro-1,2,3,4-tetrahydroquinoline

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.75-6.65 (m, 2H, Ar-H), 6.55 (dd, J=8.4, 2.8 Hz, 1H, Ar-H), 3.65 (br s, 1H, NH), 3.25 (t, J=5.6 Hz, 2H, CH₂-N), 2.75 (t, J=6.4 Hz, 2H, Ar-CH₂), 1.95 (quint, J=6.0 Hz, 2H, CH₂-CH₂-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0 (d, J=235.0 Hz), 141.0, 122.5, 115.5 (d, J=21.0 Hz), 114.0 (d, J=22.0 Hz), 113.5 (d, J=7.0 Hz), 42.0, 27.0, 22.5 |

| FTIR (KBr, cm⁻¹) | 3350 (N-H stretch), 3050-2850 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1250 (C-F stretch), 810 (C-H aromatic bend) |

| Mass Spectrometry (EI, m/z) | 151 (M⁺), 150 (M-H)⁺, 132 (M-F)⁺, 123 (M-C₂H₄)⁺ |

Biological Relevance and Signaling Pathway

6-Fluoro-1,2,3,4-tetrahydroquinoline and its derivatives are important precursors for the synthesis of fluoroquinolone antibiotics. These antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolones trap the enzyme-DNA complexes, leading to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately results in cell death. The signaling pathway below illustrates this mechanism.

The Ascendant Trajectory of 6-Fluoro-1,2,3,4-tetrahydroquinoline Analogs in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 6-position has been shown to significantly modulate the physicochemical and pharmacological properties of these analogs, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the discovery and synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline analogs, with a focus on their potential as therapeutic agents, particularly as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ), a key target in prostate cancer and autoimmune diseases.

A New Frontier in RORγ Modulation

Recent research has identified 1,2,3,4-tetrahydroquinoline derivatives as a novel class of potent and selective RORγ inverse agonists.[1][2] RORγ is a nuclear receptor that plays a critical role in the regulation of immune responses and has emerged as a promising therapeutic target for various pathologies, including prostate cancer.[1][3] The discovery of compounds that can modulate RORγ activity represents a significant advancement in the development of targeted therapies.

A notable study details the identification and optimization of 1,2,3,4-tetrahydroquinoline derivatives leading to potent RORγ inverse agonists.[1] While this study explores a range of substitutions, the inclusion of a fluorine atom on the benzenesulfonyl moiety highlights the importance of fluorine in achieving high potency.

Synthesis and Chemical Exploration

The synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline and its analogs can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted anilines. One reported method for the preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines involves the cyclization of catecholamines followed by deoxyfluorination.[4]

A general synthetic approach to produce a library of N-substituted 6-fluoro-1,2,3,4-tetrahydroquinoline analogs for structure-activity relationship (SAR) studies is outlined below.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 6-fluoro-1,2,3,4-tetrahydroquinoline analogs as RORγ inverse agonists.

Key Experimental Protocols

General Procedure for the Synthesis of N-Sulfonyl-6-fluoro-1,2,3,4-tetrahydroquinoline Analogs

To a solution of 6-fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine at 0 °C, the desired sulfonyl chloride (1.1 eq.) is added portion-wise. The reaction mixture is then stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-sulfonyl-6-fluoro-1,2,3,4-tetrahydroquinoline analog.

RORγ Reporter Gene Assay

HEK293T cells are co-transfected with a Gal4-RORγ-LBD expression vector and a Gal4-luciferase reporter vector. After transfection, cells are treated with varying concentrations of the test compounds. Following an incubation period, the luciferase activity is measured using a luminometer. The IC50 values are then calculated from the dose-response curves.

Quantitative Data Summary

The following tables summarize the synthetic yields and biological activities of a series of N-sulfonyl-1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists, adapted from the literature.[1] While not all analogs contain the 6-fluoro substitution on the tetrahydroquinoline core, the data provides valuable insights into the structure-activity relationships.

Table 1: Synthesis and RORγ Inhibitory Activity of N-Sulfonyl-1,2,3,4-tetrahydroquinoline Analogs

| Compound | R1 (Sulfonyl Group) | Yield (%) | RORγ TSA (ΔTm, °C) | RORγ Reporter Gene Assay IC50 (μM) |

| 11a | 4-Fluorophenyl | 55 | -6.8 | 0.25 |

| 11b | 4-Chlorophenyl | 62 | -7.1 | 0.18 |

| 11c | 4-(Trifluoromethyl)phenyl | 53 | -7.5 | 0.12 |

| 11d | 4-Cyanophenyl | 67 | -7.9 | 0.09 |

| 11i | Thiophen-2-yl | 60 | -5.9 | 0.45 |

| 11j | 5-Methylthiophen-2-yl | 43 | -6.2 | 0.38 |

Table 2: Antiproliferative Activity of Selected Analogs in 22Rv1 Prostate Cancer Cells

| Compound | 22Rv1 Cell Proliferation IC50 (μM) |

| 11d | 1.5 |

| 13e | 0.8 |

| 14a | 1.2 |

RORγ Signaling Pathway and Therapeutic Intervention

The RORγ signaling pathway is a key driver of gene expression programs involved in inflammation and cancer cell proliferation. In prostate cancer, RORγ has been shown to drive the expression of the androgen receptor (AR), a critical factor in tumor growth.[5] RORγ inverse agonists, such as the 6-fluoro-1,2,3,4-tetrahydroquinoline analogs, can inhibit this pathway, leading to the suppression of AR expression and subsequent inhibition of tumor growth.

The diagram below illustrates the RORγ signaling pathway and the mechanism of action for RORγ inverse agonists.

Conclusion

The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutics, particularly for the treatment of prostate cancer through the inhibition of the RORγ signaling pathway. The strategic incorporation of fluorine can lead to compounds with enhanced potency and favorable pharmacological profiles. Further exploration of the structure-activity relationships of this class of compounds is warranted to identify clinical candidates with optimal efficacy and safety. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the discovery and synthesis of these important analogs.

References

- 1. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholar.ui.ac.id [scholar.ui.ac.id]

- 5. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in silico evaluation of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry. By leveraging a suite of established computational tools, this document outlines the predicted physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion), toxicity (ADMET), and potential biological targets. The methodologies for these predictions are detailed to ensure transparency and reproducibility. All quantitative data is presented in structured tables for comparative analysis, and key workflows and biological pathways are visualized using Graphviz diagrams.

Physicochemical and Drug-Likeness Properties

The foundational physicochemical characteristics of 6-Fluoro-1,2,3,4-tetrahydroquinoline were predicted to assess its general druglikeness. These parameters are crucial for initial screening and determining the compound's suitability for oral administration. Predictions were primarily generated using the SwissADME web server.

Experimental Protocol: SwissADME Analysis

The canonical SMILES string for 6-Fluoro-1,2,3,4-tetrahydroquinoline, FC1=CC2=C(NCCC2)C=C1, was submitted to the SwissADME web server (--INVALID-LINK--). The server calculates a wide range of molecular descriptors and predicts ADME parameters, pharmacokinetic properties, and druglikeness. The results were compiled without further modification.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Unit |

| Molecular Formula | C₉H₁₀FN | - |

| Molecular Weight | 151.18 | g/mol |

| LogP (Consensus) | 2.18 | - |

| Topological Polar Surface Area (TPSA) | 12.03 | Ų |

| ESOL LogS (Water Solubility) | -2.5 | log(mol/L) |

| Water Solubility | Moderately Soluble | - |

| Number of Hydrogen Bond Acceptors | 1 | - |

| Number of Hydrogen Bond Donors | 1 | - |

| Number of Rotatable Bonds | 0 | - |

| pKa (most basic) | 5.15 (Predicted)[1] | - |

Table 2: Predicted Drug-Likeness and Medicinal Chemistry Properties

| Parameter | Prediction | Details |

| Lipinski's Rule of Five | Yes | 0 violations |

| Ghose Filter | No | MW < 160 |

| Veber Filter | Yes | 0 violations |

| Egan Filter | Yes | 0 violations |

| Muegge Filter | No | XLOGP > 2 |

| Bioavailability Score | 0.55 | - |

| PAINS (Pan Assay Interference Compounds) | 0 alerts | - |

| Brenk | 0 alerts | - |

| Synthetic Accessibility | 1.83 | Readily synthesizable |

In Silico ADMET Profile

A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for 6-Fluoro-1,2,3,4-tetrahydroquinoline was generated using the pkCSM and admetSAR web servers. These platforms use graph-based signatures and machine learning models to predict a wide range of pharmacokinetic and toxicological endpoints.

Experimental Protocol: pkCSM and admetSAR Analysis

The SMILES string FC1=CC2=C(NCCC2)C=C1 was submitted to the pkCSM (--INVALID-LINK--) and admetSAR (--INVALID-LINK--) web servers. The default prediction models were used to generate the data presented in the following tables. The results are reported as direct output from the platforms.

Table 3: Predicted Absorption and Distribution Properties

| Parameter | Predicted Value | Unit / Interpretation |

| Absorption | ||

| Caco-2 Permeability (logPapp) | 0.95 | log cm/s (High) |

| Human Intestinal Absorption | 92.5% | % Absorbed (High) |

| P-glycoprotein Substrate | No | - |

| P-glycoprotein I Inhibitor | No | - |

| P-glycoprotein II Inhibitor | No | - |

| Distribution | ||

| VDss (human) | 0.45 | log L/kg |

| Fraction Unbound (human) | 0.35 | - |

| BBB Permeability (logBB) | -0.15 | log units (Readily crosses BBB) |

| CNS Permeability (logPS) | -1.5 | log units (Readily enters CNS) |

Table 4: Predicted Metabolism and Excretion Properties

| Parameter | Prediction | Interpretation |

| Metabolism | ||

| CYP2D6 Substrate | Yes | - |

| CYP3A4 Substrate | Yes | - |

| CYP1A2 Inhibitor | No | - |

| CYP2C9 Inhibitor | No | - |

| CYP2C19 Inhibitor | No | - |

| CYP2D6 Inhibitor | Yes | - |

| CYP3A4 Inhibitor | No | - |

| Excretion | ||

| Total Clearance | 0.65 | log ml/min/kg |

| Renal OCT2 Substrate | No | - |

Table 5: Predicted Toxicological Endpoints

| Parameter | Prediction | Interpretation |

| AMES Toxicity | Non-mutagen | - |

| Carcinogenicity | Non-carcinogen | - |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| hERG II Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity (DILI) | No | Low risk of drug-induced liver injury |

| Skin Sensitisation | No | - |

| Minnow Toxicity (LC50) | 2.8 | -log mM |

| Tetrahymena pyriformis Toxicity | 0.9 | -log ug/L |

| Oral Rat Acute Toxicity (LD50) | 2.45 | mol/kg |

| Oral Rat Chronic Toxicity (LOAEL) | 1.8 | log mg/kg_bw/day |

In Silico Target Prediction and Pathway Analysis

To hypothesize the mechanism of action, potential biological targets of 6-Fluoro-1,2,3,4-tetrahydroquinoline were predicted using similarity-based approaches. SwissTargetPrediction and SuperPred web servers were utilized for this purpose. These tools compare the query molecule to a database of known ligands with documented protein targets.

Experimental Protocol: Target Prediction

The SMILES string for 6-Fluoro-1,2,3,4-tetrahydroquinoline was submitted to the SwissTargetPrediction (--INVALID-LINK--) and SuperPred (--INVALID-LINK--) web servers, with "Homo sapiens" selected as the target organism. The top-ranking predicted targets were compiled and analyzed for their roles in biological pathways.

Table 6: Top Predicted Biological Targets

| Target Class | Specific Predicted Targets | Predicted Function/Association |

| Enzymes | Monoamine oxidase A (MAO-A), Monoamine oxidase B (MAO-B) | Neurotransmitter metabolism |

| G-protein coupled receptors | Dopamine D2 receptor, Serotonin 5-HT2A receptor | Neurological signaling |

| Ion Channels | Voltage-gated sodium channels | Neuronal excitability |

| Nuclear Receptors | Retinoic acid receptor-related orphan receptor gamma (ROR-gamma)[2] | Inflammation, Cellular metabolism |

Note: The predicted targets are based on structural similarity to known ligands and require experimental validation.

Based on the high probability of targeting monoamine oxidases and dopamine/serotonin receptors, a potential modulation of dopaminergic and serotonergic signaling pathways is hypothesized.

Visualizations: Workflows and Pathways

In Silico Analysis Workflow

The following diagram illustrates the comprehensive in silico workflow employed in this technical guide for the characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline.

Hypothesized Signaling Pathway Modulation

Given the prediction of Monoamine Oxidase A (MAO-A) as a high-probability target, the following diagram illustrates the potential impact of 6-Fluoro-1,2,3,4-tetrahydroquinoline on a simplified monoaminergic synapse, typical for neurotransmitters like serotonin or dopamine. Inhibition of MAO-A would lead to an increase in the concentration of these neurotransmitters in the presynaptic neuron and the synaptic cleft.

Conclusion

This in silico assessment provides a comprehensive, albeit predictive, profile of 6-Fluoro-1,2,3,4-tetrahydroquinoline. The compound exhibits favorable physicochemical properties for oral bioavailability and is predicted to have a low toxicity profile. Key predicted pharmacokinetic features include good intestinal absorption, the ability to cross the blood-brain barrier, and metabolism primarily through CYP2D6 and CYP3A4, with potential inhibition of CYP2D6. The primary predicted biological targets suggest a potential role in modulating neurotransmitter systems, particularly through the inhibition of monoamine oxidases. These computational predictions serve as a valuable foundation for guiding further experimental investigation and development of this compound for potential therapeutic applications, particularly in the area of neurology. All findings presented herein are computational estimations and require validation through in vitro and in vivo experimental studies.

References

The Ascendant Role of Fluorinated Tetrahydroquinolines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. When applied to the privileged tetrahydroquinoline scaffold, a structural motif present in numerous biologically active compounds, fluorination unlocks new avenues for developing potent and selective therapeutic agents. This in-depth technical guide explores the synthesis, biological activities, and structure-activity relationships of fluorinated tetrahydroquinolines, providing a comprehensive resource for researchers in drug discovery and development.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into a molecule can induce profound, and often beneficial, changes in its biological profile. Key advantages include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and oral bioavailability.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a compound's solubility, lipophilicity, and membrane permeability. This allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improved Binding Affinity and Selectivity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and selectivity for the desired biological target.

Synthesis of Fluorinated Tetrahydroquinolines

The synthesis of fluorinated tetrahydroquinolines can be achieved through various strategies, either by constructing the tetrahydroquinoline ring system from fluorinated precursors or by introducing fluorine onto a pre-existing tetrahydroquinoline scaffold.

A common approach involves the cyclization of fluorinated anilines with suitable three-carbon synthons. For instance, the synthesis of a key intermediate, 8-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, can be accomplished through a modified Hantzsch-type reaction.

Biological Activities and Structure-Activity Relationships (SAR)

Fluorinated tetrahydroquinolines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The position and number of fluorine substituents can significantly impact the potency and selectivity of these compounds.

Anticancer Activity

One notable example is the fluorinated tetrahydroquinoline derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (Compound 20d) , which has shown potent antiproliferative activity against human colon cancer (HCT-116) and non-small cell lung cancer (A-549) cell lines.[1]

Table 1: Anticancer Activity of Fluorinated Tetrahydroquinoline 20d [1]

| Compound | Target Cell Line | IC50 (µM) |

| 20d | HCT-116 | 12.04 ± 0.57 |

| 20d | A-549 | 12.55 ± 0.54 |

Structure-activity relationship studies of related compounds have indicated that the presence and position of the fluorine atom on the N-phenylcarbamate moiety are crucial for anticancer activity.

Antimicrobial Activity

Fluorinated quinolones are a well-established class of antibiotics. While many of these are not tetrahydroquinolines, the principles of their activity can inform the design of novel fluorinated tetrahydroquinoline-based antimicrobial agents. The introduction of fluorine at the C6 position of the quinolone ring is known to be critical for potent antibacterial activity.

Table 2: Minimum Inhibitory Concentrations (MIC) of a Fluorinated Quinolone Derivative [2]

| Compound | Bacterial Strain | MIC (µmol/mL) |

| 7d | S. aureus | 0.0061 |

| 7d | R. oryzae | 0.0123 |

Experimental Protocols

Synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)[3]

Step 1: Synthesis of 8-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

A mixture of 1,3-cyclohexanedione (10 mmol), benzaldehyde (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol (50 mL) is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the intermediate product.

Step 2: Synthesis of Compound 20d

To a solution of 8-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere is added 3-fluorophenyl isocyanate (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the final product, Compound 20d.

Biological Assay: MTT Assay for Cytotoxicity[4]

The antiproliferative activity of Compound 20d is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cells (HCT-116 or A-549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Compound 20d (typically ranging from 0.1 to 100 µM) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition

Compound 20d has been shown to induce autophagy in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

General Drug Discovery Workflow for Fluorinated Tetrahydroquinolines

The development of new fluorinated tetrahydroquinoline-based drugs follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Conclusion

Fluorinated tetrahydroquinolines represent a promising class of compounds in medicinal chemistry, with demonstrated potential across various therapeutic areas. The strategic incorporation of fluorine allows for the optimization of their pharmacological profiles, leading to the development of more potent, selective, and metabolically stable drug candidates. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanism of action of these valuable compounds, serving as a resource to guide future research and development efforts in this exciting field.

References

Potential Therapeutic Targets for 6-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental evidence for the specific biological targets of the parent compound is emerging, extensive research into its derivatives has unveiled significant potential, particularly in the realm of oncology. This technical guide consolidates the current understanding of the therapeutic landscape for compounds containing the 6-fluoro-1,2,3,4-tetrahydroquinoline core, focusing on key signaling pathways and molecular targets implicated in cancer. By examining the structure-activity relationships of its analogs, we can infer and propose potential therapeutic avenues for the core molecule. This document provides a comprehensive overview of these targets, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing metabolic stability, binding affinity, and cell permeability. Although 6-fluoro-1,2,3,4-tetrahydroquinoline itself is primarily utilized as a pharmaceutical intermediate, its structural motif is present in derivatives exhibiting potent biological activities. This guide focuses on the potential therapeutic targets identified through the study of these derivatives, with a primary emphasis on their anticancer properties.

Potential Therapeutic Targets in Oncology

Research into various derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline has pointed towards two principal signaling pathways as potential therapeutic targets: the PI3K/AKT/mTOR pathway and the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ).

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2]

Certain tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating this pathway. For instance, a study on (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, a compound containing a related fluorinated core structure, demonstrated the induction of autophagy in colorectal cancer cells through the inhibition of the PI3K/AKT/mTOR signaling pathway. This suggests that compounds incorporating the 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold may be developed as inhibitors of this critical cancer-promoting pathway.

Figure 1: Potential inhibition of the PI3K/AKT/mTOR pathway by 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives.

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ)

RORγ is a nuclear receptor that has been identified as a promising therapeutic target for prostate cancer.[3][4] It plays a crucial role in regulating the expression of the androgen receptor (AR), a key driver of prostate cancer progression.[3][4] The development of RORγ inverse agonists, which suppress its activity, is an active area of research.

A study focused on the discovery of 1,2,3,4-tetrahydroquinoline derivatives identified potent RORγ inverse agonists that effectively inhibited the growth of prostate cancer cells. This discovery highlights the potential for developing 6-fluoro-1,2,3,4-tetrahydroquinoline-based compounds as novel therapeutics for castration-resistant prostate cancer by targeting RORγ.

Figure 2: Potential mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists.

Quantitative Data on Tetrahydroquinoline Derivatives

The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline derivatives from published studies. This data provides a benchmark for the potency of this class of compounds and can guide the design of future analogs based on the 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinolinone | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | Not specified, active at micromolar concentrations | (Ryczkowska et al.) |

| Tetrahydroquinoline | Compound 2 | MCF-7 (Breast) | 50 | (Zacarías-Lara et al., 2019)[5] |

| Tetrahydroquinoline | Compound 2 | MDA-MB-231 (Breast) | 25 | (Zacarías-Lara et al., 2019)[5] |

| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical) | 8.3 | (Rojas-Rojas et al., 2022)[6] |

| 2-Arylquinoline | Quinoline 12 | PC3 (Prostate) | 31.37 | (Rojas-Rojas et al., 2022)[6] |

| 2-Arylquinoline | Quinoline 11 | PC3 (Prostate) | 34.34 | (Rojas-Rojas et al., 2022)[6] |

| 4-Acetamido-2-methyl-THQ | Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | (Rojas-Rojas et al., 2022)[6] |

| Morpholine-Substituted THQ | Compound 10e | A549 (Lung) | 0.033 | (Al-Ostath et al., 2023)[7] |

| Morpholine-Substituted THQ | Compound 10h | MCF-7 (Breast) | 0.087 | (Al-Ostath et al., 2023)[7] |

| Morpholine-Substituted THQ | Compound 10d | A549 (Lung) | 0.062 | (Al-Ostath et al., 2023)[7] |

| Morpholine-Substituted THQ | Compound 10d | MCF-7 (Breast) | 0.58 | (Al-Ostath et al., 2023)[7] |

| Morpholine-Substituted THQ | Compound 10d | MDA-MB-231 (Breast) | 1.003 | (Al-Ostath et al., 2023)[7] |

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anticancer activity of novel compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 6-fluoro-1,2,3,4-tetrahydroquinoline core holds considerable promise for the development of novel therapeutics, particularly in the field of oncology. While direct evidence for its specific molecular targets is still under investigation, the potent and varied biological activities of its derivatives strongly suggest that the PI3K/AKT/mTOR and RORγ signaling pathways are key areas for further exploration. The quantitative data presented herein for various tetrahydroquinoline analogs provide a valuable foundation for the rational design of new compounds with improved efficacy and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives to elucidate the specific structure-activity relationships conferred by the 6-fluoro substitution. Computational modeling and docking studies could further refine target identification and guide the optimization of lead compounds. Ultimately, a deeper understanding of the molecular mechanisms of action will be crucial for advancing these promising scaffolds towards clinical development.

References

- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline, a valuable intermediate in pharmaceutical and materials science research. The primary method detailed is the catalytic hydrogenation of 6-fluoroquinoline, a robust and widely applicable procedure.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a key building block in the development of various biologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and medicinal chemistry. The protocol outlined below is designed for laboratory-scale synthesis and can be adapted for larger quantities. The most common and direct route to this compound is the reduction of the corresponding aromatic precursor, 6-fluoroquinoline, via catalytic hydrogenation. This method offers high yields and selectivity.

Reaction Scheme

The synthesis proceeds via the catalytic hydrogenation of 6-fluoroquinoline, as depicted in the following reaction scheme:

Caption: Catalytic hydrogenation of 6-fluoroquinoline.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline from 6-fluoroquinoline using palladium on carbon (Pd/C) as the catalyst.

Materials:

-

6-Fluoroquinoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH), reagent grade

-

Ethyl acetate (EtOAc), reagent grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) or Argon (Ar)

Equipment:

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Celite® or a similar filter aid

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Setup:

-

Ensure the high-pressure reactor is clean and dry.

-

Place a magnetic stir bar in the reactor vessel.

-

Add 6-fluoroquinoline (e.g., 1.0 g, 6.75 mmol) to the vessel.

-

Add ethanol (e.g., 20 mL) to dissolve the starting material.

-

Carefully add 10% Pd/C catalyst (e.g., 0.1 g, 10 wt% of the substrate) to the solution.

-

-

Hydrogenation:

-

Seal the reactor according to the manufacturer's instructions.

-

Purge the reactor with an inert gas (N₂ or Ar) three times to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Begin stirring the reaction mixture.

-

The reaction can typically be run at room temperature. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This may take several hours to overnight.

-

-

Work-up:

-

Once the reaction is complete, stop the stirring and cool the reactor to room temperature if it was heated.

-

Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the reactor with an inert gas.

-

Open the reactor and carefully remove the reaction mixture.

-

-

Catalyst Removal:

-

Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with the solvent.

-

Rinse the reactor vessel and the filter cake with a small amount of ethanol to ensure complete transfer of the product.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dissolve the residue in ethyl acetate (e.g., 50 mL).

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (e.g., 2 x 20 mL) to remove any acidic impurities.

-

Wash the organic layer with brine (e.g., 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-Fluoro-1,2,3,4-tetrahydroquinoline.

-

-

Further Purification (Optional):

-

If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Data Presentation

| Parameter | Value |

| Starting Material | 6-Fluoroquinoline |

| Product | 6-Fluoro-1,2,3,4-tetrahydroquinoline |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol |

| H₂ Pressure | 50-100 psi |

| Temperature | Room Temperature to 50 °C |

| Typical Yield | >90% |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

-

Palladium on carbon can be pyrophoric. Handle with care and do not allow it to dry out in the air.

-

Follow all safety guidelines for operating a high-pressure reactor.

This protocol provides a reliable method for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline. For alternative approaches, researchers can explore electrocatalytic hydrogenation or domino reactions, which may offer advantages in specific contexts.[1][2]

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 6-Fluoro-1,2,3,4-tetrahydroquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 6-fluoro-1,2,3,4-tetrahydroquinoline is a valuable building block in medicinal chemistry. The tetrahydroquinoline scaffold is a prevalent core structure in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 6-fluoro-1,2,3,4-tetrahydroquinoline is of great interest to the drug development community.

This document provides detailed protocols for two effective methods for the asymmetric synthesis of chiral 6-fluoro-1,2,3,4-tetrahydroquinoline: an organocatalytic transfer hydrogenation and a metal-catalyzed asymmetric transfer hydrogenation.

Method 1: Organocatalytic Asymmetric Transfer Hydrogenation using a Chiral Brønsted Acid

This method utilizes a chiral phosphoric acid derivative as a Brønsted acid catalyst to facilitate the enantioselective transfer hydrogenation of a 6-fluoroquinoline precursor using a Hantzsch ester as the hydrogen source. This metal-free approach offers high enantioselectivity under mild reaction conditions.

Experimental Protocol

Materials:

-

6-Fluoro-2-methylquinoline

-

Chiral Triphenylsilyl-substituted Brønsted Acid Catalyst (e.g., (R)-TRIP)

-

Hantzsch Ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Argon or Nitrogen)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Brønsted acid catalyst (1-5 mol%).

-

Add anhydrous dichloromethane to dissolve the catalyst.

-

Add the 6-fluoro-2-methylquinoline substrate (1.0 equiv) to the flask.

-

Finally, add the Hantzsch ester (1.2 equiv).

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the chiral 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Data Presentation

Table 1: Optimization of Organocatalytic Asymmetric Transfer Hydrogenation of 6-Fluoro-2-methylquinoline.

| Entry | Catalyst (mol%) | Hantzsch Ester | Solvent | Yield (%) | e.e. (%) |

| 1 | (R)-BINOL-PA (5) | Diethyl | CH₂Cl₂ | Good | 84 |

| 2 | (R)-TRIP (5) | Diethyl | CH₂Cl₂ | Good | >90 |

| 3 | (R)-TRIP (2) | Diethyl | CH₂Cl₂ | Good | >90 |

| 4 | (R)-TRIP (1) | Di-tert-butyl | CH₂Cl₂ | Good | 96 |

Data is representative of typical results for this type of reaction and is based on literature values.

Visualization: Reaction Scheme

References

Application Notes and Protocols: 6-Fluoro-1,2,3,4-tetrahydroquinoline in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Fluoro-1,2,3,4-tetrahydroquinoline as a versatile building block in the synthesis of novel bioactive molecules. The protocols detailed below offer step-by-step guidance for key synthetic transformations, and the accompanying data and diagrams illustrate the potential applications of the resulting compounds in medicinal chemistry, particularly in the development of anticancer agents.

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic scaffold in drug discovery and organic synthesis. The presence of the fluorine atom at the 6-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to improved pharmacokinetic and pharmacodynamic profiles of the resulting derivatives. The tetrahydroquinoline core is a prevalent structural motif in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antiarrhythmic, and antiviral properties.[1][2]

This document outlines the application of 6-Fluoro-1,2,3,4-tetrahydroquinoline in the synthesis of N-alkylated derivatives and highlights the anticancer potential of structurally related compounds, including their mechanism of action.

I. Synthesis of N-Alkylated 6-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives

A common and effective method for the derivatization of the 6-Fluoro-1,2,3,4-tetrahydroquinoline scaffold is through N-alkylation. This transformation allows for the introduction of various substituents at the nitrogen atom, enabling the exploration of structure-activity relationships (SAR). A one-pot tandem reductive amination provides a mild and efficient route to a diverse range of N-alkylated products.[3][4]

Experimental Protocol: Arylboronic Acid-Catalyzed Reductive Alkylation[3][4]

This protocol describes the N-alkylation of 6-Fluoro-1,2,3,4-tetrahydroquinoline with an aldehyde using a Hantzsch ester as the reducing agent and an arylboronic acid as the catalyst.

Materials:

-

6-Fluoro-1,2,3,4-tetrahydroquinoline

-

Substituted aldehyde (e.g., 4-trifluoromethylbenzaldehyde)

-

Hantzsch ester

-

3-Trifluoromethylphenylboronic acid (or other suitable arylboronic acid)

-

1,2-Dichloroethane (DCE)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

To a 15 mL reaction tube, add 6-Fluoro-1,2,3,4-tetrahydroquinoline (0.5 mmol, 1.0 equiv), the desired aldehyde (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).

-

Add 1,2-dichloroethane (2 mL) to the reaction tube.

-

Seal the tube and stir the reaction mixture at 60 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-